molecular formula C8H10NO5P B3281098 Methyl (4-Nitrophenyl) Methylphosphonate CAS No. 7284-49-3

Methyl (4-Nitrophenyl) Methylphosphonate

Cat. No.: B3281098
CAS No.: 7284-49-3
M. Wt: 231.14 g/mol
InChI Key: YLPDBQHTSLQLRX-UHFFFAOYSA-N
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Description

Methyl (4-Nitrophenyl) Methylphosphonate is an organophosphorus compound with the molecular formula C8H10NO5P It is characterized by the presence of a nitrophenyl group attached to a methylphosphonate moiety

Mechanism of Action

Target of Action

Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .

Mode of Action

Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .

Biochemical Pathways

This compound can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .

Pharmacokinetics

The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

The result of the action of this compound is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl (4-Nitrophenyl) Methylphosphonate are not fully exploredThey can act as enzyme inhibitors, potentially affecting biochemical reactions .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For instance, some organophosphates can inhibit acetylcholinesterase, affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have toxic effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Phosphonates can be used by microorganisms when phosphate becomes unavailable, leading to the formation of methane .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (4-Nitrophenyl) Methylphosphonate can be synthesized through several methods. One common approach involves the reaction of sodium 4-nitrophenoxide with methylphosphonic dichloride. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, with stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-Nitrophenyl) Methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Phosphonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Methyl (4-Nitrophenyl) Methylphosphonate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl (4-Nitrophenyl) Methylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl group provides different steric and electronic properties compared to its isopropyl and ethyl analogs, influencing its interaction with enzymes and other biological targets.

Properties

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDBQHTSLQLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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